Cas no 69383-60-4 (5-Bromo-2,4-dimethylaniline)
5-Bromo-2,4-dimethylaniline Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2,4-dimethylaniline
- 5-bromo-2,4-dimethylbenzenamine
- 5-Bromo-2,4-dimethylphenylamine
- Benzenamine, 5-bromo-2,4-dimethyl-
- NSC 159240
- 4-Amino-6-bromo-m-xylene
- 5-Bromo-2,4-dimethyl-phenylamine
- NSC159240
- PubChem13732
- 5-BROMO-2,4-XYLIDINE
- 5-bromanyl-2,4-dimethyl-aniline
- LRPYBWZQRJDXDB-UHFFFAOYSA-N
- 6-AMINO-4-BROMO-M-XYLENE
- BBL100081
- AM1147
- STL450364
- SBB092550
- PS-
- Z1269122459
- EN300-140663
- FT-0704557
- 5-bromo-2,4-dimethylaniline, AldrichCPR
- AE-562/43287118
- A836466
- DTXSID90303592
- MFCD09038481
- SY038701
- PS-4743
- F12560
- 69383-60-4
- SB38355
- AKOS005258987
- CS-0153309
- 7-chloro-9$l^{6}-thia-8-azabicyclo[4.3.0]nona-1,3,5,7-tetraene9,9-dioxide
- SCHEMBL1199708
- NSC-159240
-
- MDL: MFCD09038481
- Inchi: 1S/C8H10BrN/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,10H2,1-2H3
- InChI Key: LRPYBWZQRJDXDB-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C)C=C1C)N
Computed Properties
- Exact Mass: 199.00000
- Monoisotopic Mass: 198.99966g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 2.7
Experimental Properties
- Density: 1.424±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 98 ºC
- Boiling Point: 274.8±35.0 ºC (760 Torr),
- Flash Point: 120.0±25.9 ºC,
- Solubility: Very slightly soluble (0.44 g/l) (25 º C),
- PSA: 26.02000
- LogP: 3.22930
5-Bromo-2,4-dimethylaniline Customs Data
- HS CODE:2921430090
- Customs Data:
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
5-Bromo-2,4-dimethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NE352-200mg |
5-Bromo-2,4-dimethylaniline |
69383-60-4 | 97% | 200mg |
108.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NE352-5g |
5-Bromo-2,4-dimethylaniline |
69383-60-4 | 97% | 5g |
958.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NE352-1g |
5-Bromo-2,4-dimethylaniline |
69383-60-4 | 97% | 1g |
326.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B860183-1g |
5-Bromo-2,4-Dimethylphenylamine |
69383-60-4 | ≥98% | 1g |
254.70 | 2021-05-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0783-5g |
5-Bromo-2,4-dimethyl-phenylamine |
69383-60-4 | 96% | 5g |
1017.65CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0783-25g |
5-Bromo-2,4-dimethyl-phenylamine |
69383-60-4 | 96% | 25g |
2968.15CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0783-1g |
5-Bromo-2,4-dimethyl-phenylamine |
69383-60-4 | 96% | 1g |
339.22CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02013-25g |
5-bromo-2,4-dimethylaniline |
69383-60-4 | 95% | 25g |
$350 | 2023-09-07 | |
| Fluorochem | 215770-1g |
5-Bromo-2,4-dimethylaniline |
69383-60-4 | 95% | 1g |
£39.00 | 2022-03-01 | |
| Fluorochem | 215770-5g |
5-Bromo-2,4-dimethylaniline |
69383-60-4 | 95% | 5g |
£113.00 | 2022-03-01 |
5-Bromo-2,4-dimethylaniline Suppliers
5-Bromo-2,4-dimethylaniline Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 5-Bromo-2,4-dimethylaniline
Introduction to 5-Bromo-2,4-dimethylaniline (CAS No. 69383-60-4)
5-Bromo-2,4-dimethylaniline, with the chemical formula C₆H₇BrN and CAS number 69383-60-4, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of aromatic amines, characterized by its bromine substituent and dimethyl groups at the 2- and 4-positions of the benzene ring. Its unique structural features make it a valuable precursor in the development of various bioactive molecules, including pharmaceuticals and agrochemicals.
The bromine atom in 5-Bromo-2,4-dimethylaniline introduces reactivity that is highly useful in synthetic chemistry. It allows for further functionalization through processes such as cross-coupling reactions, which are pivotal in constructing complex molecular architectures. These reactions include Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-nitrogen bonds with other organic substrates. Such transformations are widely employed in medicinal chemistry to develop novel drug candidates.
In recent years, 5-Bromo-2,4-dimethylaniline has garnered attention for its role in the synthesis of biologically active compounds. For instance, it serves as a key intermediate in the preparation of kinase inhibitors, which are critical in targeting diseases such as cancer and inflammatory disorders. The dimethyl groups at the 2- and 4-positions enhance lipophilicity and metabolic stability, making derivatives of this compound attractive for drug development.
One notable application of 5-Bromo-2,4-dimethylaniline is in the synthesis of small-molecule inhibitors that modulate protein-protein interactions. These interactions are often implicated in various pathological conditions, including neurodegenerative diseases and autoimmune disorders. By designing molecules that selectively interfere with these interactions, researchers aim to develop treatments that address underlying mechanisms without causing off-target effects.
The pharmaceutical industry has leveraged 5-Bromo-2,4-dimethylaniline to explore new therapeutic avenues. For example, derivatives of this compound have been investigated as potential antiviral agents due to their ability to disrupt viral replication cycles. The bromine substituent facilitates modifications that can enhance binding affinity to viral enzymes or receptors, providing a scaffold for rational drug design.
Agrochemical applications also benefit from 5-Bromo-2,4-dimethylaniline, where it is used to synthesize herbicides and fungicides. The structural motifs present in this compound contribute to its efficacy in controlling pests and pathogens while maintaining environmental safety profiles. Researchers are continuously refining synthetic routes to improve yields and reduce waste, aligning with green chemistry principles.
The synthesis of 5-Bromo-2,4-dimethylaniline typically involves bromination and methylation reactions starting from aniline derivatives. Advances in catalytic systems have enabled more efficient and selective transformations, reducing byproduct formation and improving overall atom economy. Such improvements are essential for large-scale production where cost-effectiveness and sustainability are paramount.
Recent studies have highlighted the versatility of 5-Bromo-2,4-dimethylaniline in material science applications beyond pharmaceuticals. Its ability to participate in polymerization reactions makes it a candidate for developing conductive polymers used in electronic devices. Additionally, its incorporation into metal-organic frameworks (MOFs) has shown promise for applications in gas storage and separation technologies.
The regulatory landscape surrounding 5-Bromo-2,4-dimethylaniline emphasizes safety and environmental considerations during handling and disposal. Manufacturers adhere to stringent guidelines to ensure that processes minimize exposure risks while protecting ecosystems. Innovations in process optimization continue to address these challenges by reducing hazardous waste streams and improving reaction efficiencies.
In conclusion,5-Bromo-2,4-dimethylaniline (CAS No. 69383-60-4) is a multifaceted compound with broad utility across multiple industries. Its role as a synthetic building block underscores its importance in advancing chemical research and industrial applications. As methodologies evolve to meet societal needs for sustainable solutions,5-Bromo-2,4-dimethylaniline will likely remain at the forefront of innovation due to its adaptability and functional diversity.
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